N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14629559
InChI: InChI=1S/C26H31N3/c1-3-9-23(10-4-1)14-20-29(21-24-11-5-2-6-12-24)26-15-18-28(19-16-26)22-25-13-7-8-17-27-25/h1-13,17,26H,14-16,18-22H2
SMILES:
Molecular Formula: C26H31N3
Molecular Weight: 385.5 g/mol

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine

CAS No.:

Cat. No.: VC14629559

Molecular Formula: C26H31N3

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine -

Specification

Molecular Formula C26H31N3
Molecular Weight 385.5 g/mol
IUPAC Name N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine
Standard InChI InChI=1S/C26H31N3/c1-3-9-23(10-4-1)14-20-29(21-24-11-5-2-6-12-24)26-15-18-28(19-16-26)22-25-13-7-8-17-27-25/h1-13,17,26H,14-16,18-22H2
Standard InChI Key HMXUCYYHIRYOIA-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=N4

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Considerations

Piperidine derivatives often exhibit chair conformations, with substituents adopting equatorial or axial positions. Quantum mechanical modeling would clarify the preferred conformation, but empirical data remain limited. The pyridinylmethyl group likely adopts an equatorial orientation to minimize steric hindrance .

Synthetic Pathways and Optimization

Reductive Amination

A primary route involves reductive amination of piperidin-4-amine precursors. For example:

  • Intermediate formation: Reacting 4-aminopiperidine with benzaldehyde and phenethylamine under acidic conditions yields a Schiff base.

  • Reduction: Sodium triacetoxyborohydride (STAB) selectively reduces the imine to a secondary amine .

  • Quaternization: Introducing the pyridinylmethyl group via alkylation with 2-(chloromethyl)pyridine .

Key Reaction

Piperidin-4-amine+Benzaldehyde+PhenethylamineSTABN-Benzyl-N-(2-phenylethyl)piperidin-4-amine2-(Chloromethyl)pyridineTarget Compound[2][5]\text{Piperidin-4-amine} + \text{Benzaldehyde} + \text{Phenethylamine} \xrightarrow{\text{STAB}} \text{N-Benzyl-N-(2-phenylethyl)piperidin-4-amine} \xrightarrow{\text{2-(Chloromethyl)pyridine}} \text{Target Compound}[2][5]

Catalytic Hydrogenation

An alternative method employs hydrogen gas and palladium catalysts to reduce nitro intermediates:

  • Nitro precursor synthesis: Nitration of a benzyl-protected piperidine derivative.

  • Hydrogenation: Pt/C-mediated reduction converts nitro groups to amines .

  • Functionalization: Subsequent alkylation introduces the pyridinylmethyl group.

Biological Activity and Mechanism

Receptor Binding Profiling

Structural analogs exhibit affinity for:

  • Serotonin receptors (5-HT₃): Implicated in emesis and anxiety .

  • Chemokine CCR2 receptors: Involved in inflammatory diseases like atherosclerosis .

  • Sigma receptors: Modulators of ion channels and neurotransmitter systems .

While direct binding data for N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine are scarce, its tertiary amine structure suggests interactions with G protein-coupled receptors (GPCRs) through hydrogen bonding and cation-π interactions .

Therapeutic Applications and Research Directions

Neurological Disorders

Piperidine derivatives are explored for:

  • Alzheimer’s disease: Modulation of acetylcholine esterase .

  • Depression: Serotonin reuptake inhibition .

Inflammatory Conditions

CCR2 antagonism could mitigate inflammation in rheumatoid arthritis and multiple sclerosis . The phenethyl group’s lipophilicity may improve blood-brain barrier penetration for neuroinflammatory targets.

Structural Analogs and Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-Benzyl-N-(2-methylphenyl)-2-piperidin-1-ylacetamide C₂₁H₂₆N₂OAcetamide backboneSigma receptor modulation
4-[[5-(Trifluorobutyl)carbamoyl]indol-3-yl]methyl]-3-methoxy-N-(2-methylphenyl)sulfonylbenzamide C₃₄H₃₃F₃N₄O₅SSulfonamide groupLeukotriene antagonism
N1-(Pyridin-4-ylmethyl)benzene-1,2-diamine C₁₂H₁₃N₃Diamine structureAntimalarial

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